molecular formula C8H10ClNS B2771852 3-Chloro-4-ethylthioaniline CAS No. 19284-90-3

3-Chloro-4-ethylthioaniline

Cat. No. B2771852
CAS RN: 19284-90-3
M. Wt: 187.69
InChI Key: LNXLUAQFYHQATK-UHFFFAOYSA-N
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Description

Anilines are a class of organic compounds that contain a phenyl group attached to an amino group . They are used in the production of a wide range of chemicals, including dyes, drugs, and polymers .


Synthesis Analysis

The synthesis of anilines typically involves the nitration of benzene to produce nitrobenzene, which is then reduced to phenylamine . Other methods include nucleophilic substitution and reactions with Grignard reagents .


Molecular Structure Analysis

The molecular structure of anilines can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and diazotization . They can also form complex ions with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of anilines can be analyzed using techniques such as UV-Vis spectroscopy, X-ray photoelectron spectroscopy (XPS), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) .

Scientific Research Applications

Electrochemical Sensors and Biosensors

3-Chloro-4-ethylthioaniline can be employed as a sensing material in electrochemical sensors and biosensors. Its electroactivity and sensitivity make it suitable for detecting analytes such as heavy metals, organic pollutants, or biomolecules. Researchers have explored its use in environmental monitoring and medical diagnostics .

Electrooxidation Systems for Water Treatment

Electrochemical oxidation (EO) technology has been used for water treatment, especially in removing persistent organic pollutants. While not directly focused on 3-Chloro-4-ethylthioaniline, understanding EO principles can guide its potential application in wastewater treatment .

Mechanism of Action

The mechanism of action of anilines depends on their specific chemical structure and the context in which they are used. For example, in medicinal chemistry, the mechanism of action often involves interaction with biological targets .

Safety and Hazards

Anilines can be hazardous. For example, 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is potentially carcinogenic .

Future Directions

The future of synthetic chemistry, including the synthesis and application of anilines, is a topic of ongoing research. Emerging technologies, new directions in chemistry research, and the development of artificial intelligence approaches are expected to play a significant role .

properties

IUPAC Name

3-chloro-4-ethylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXLUAQFYHQATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19284-90-3
Record name 3-chloro-4-(ethylsulfanyl)aniline
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